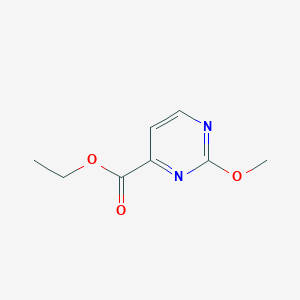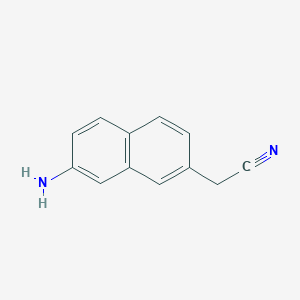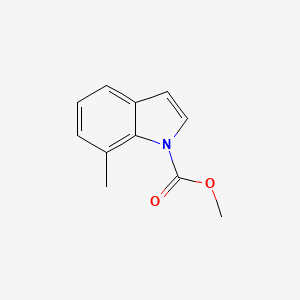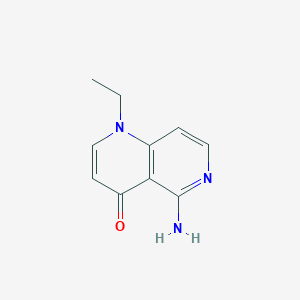
5-(Thiazol-5-yl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Thiazol-5-yl)nicotinonitrile is a heterocyclic compound that features both a thiazole ring and a nicotinonitrile moiety. Thiazoles are known for their diverse biological activities and are a significant scaffold in medicinal chemistry . The presence of the thiazole ring in this compound contributes to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiazol-5-yl)nicotinonitrile typically involves the reaction of thiazole derivatives with nicotinonitrile under specific conditions. One common method includes the use of a base to facilitate the nucleophilic substitution reaction . The reaction conditions often require controlled temperatures and the presence of solvents like ethanol or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(Thiazol-5-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride or potassium carbonate in polar solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5-(Thiazol-5-yl)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Thiazol-5-yl)nicotinonitrile involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug.
Uniqueness
5-(Thiazol-5-yl)nicotinonitrile is unique due to its combination of the thiazole ring and nicotinonitrile moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and development .
Properties
CAS No. |
1346687-55-5 |
|---|---|
Molecular Formula |
C9H5N3S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
5-(1,3-thiazol-5-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H5N3S/c10-2-7-1-8(4-11-3-7)9-5-12-6-13-9/h1,3-6H |
InChI Key |
JEXKOLDTNMOUSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1C2=CN=CS2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B11908516.png)

![6,9-Dioxaspiro[4.5]decane-10-carboxylic acid](/img/structure/B11908520.png)

![3-chloro-4-methoxy-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11908532.png)


![7-Chloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11908541.png)
![2-Oxo-1-oxaspiro[3.5]nonane-3-carboxylic acid](/img/structure/B11908546.png)



![Thiazolo[5,4-f]isoquinoline](/img/structure/B11908580.png)

